molecular formula C9H9BrFNO B13027000 (R)-8-Bromo-7-fluorochroman-4-amine

(R)-8-Bromo-7-fluorochroman-4-amine

Cat. No.: B13027000
M. Wt: 246.08 g/mol
InChI Key: SBQXRBFEBQFTLF-SSDOTTSWSA-N
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Description

®-8-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-7-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of ®-8-Bromo-7-fluorochroman-4-amine may involve large-scale batch reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize output.

Types of Reactions:

    Oxidation: ®-8-Bromo-7-fluorochroman-4-amine can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.

    Substitution: The compound is also prone to substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

Chemistry: In chemistry, ®-8-Bromo-7-fluorochroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, ®-8-Bromo-7-fluorochroman-4-amine is explored for its therapeutic potential. It has been studied for its effects on various biological targets, including neurotransmitter receptors and enzymes involved in disease pathways.

Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-8-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    8-Bromo-7-fluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.

    7-Fluorochroman-4-amine: Lacks the bromine atom, leading to different reactivity and properties.

    8-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.

Uniqueness: ®-8-Bromo-7-fluorochroman-4-amine stands out due to its specific configuration and the presence of both bromine and fluorine atoms

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-8-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

SBQXRBFEBQFTLF-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Br)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Br)F

Origin of Product

United States

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